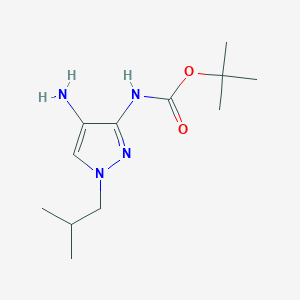

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate

Beschreibung

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is a pyrazole-based compound featuring a tert-butyl carbamate group at position 3, an amino group at position 4, and an isobutyl substituent at position 1 of the pyrazole ring. The tert-butyl carbamate (Boc) group is a widely used protecting moiety for amines in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, where controlled deprotection of the amino group enables downstream functionalization.

Eigenschaften

Molekularformel |

C12H22N4O2 |

|---|---|

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

tert-butyl N-[4-amino-1-(2-methylpropyl)pyrazol-3-yl]carbamate |

InChI |

InChI=1S/C12H22N4O2/c1-8(2)6-16-7-9(13)10(15-16)14-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,14,15,17) |

InChI-Schlüssel |

GUTHEDKSTKPHBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C=C(C(=N1)NC(=O)OC(C)(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Aminierung und Reduktion: Die Synthese von tert-Butyl-(4-Amino-1-isobutyl-1H-pyrazol-3-yl)carbamate kann die Aminierung einer Vorläuferverbindung gefolgt von Reduktion umfassen.

Carboxylierung und Umlagerung: Ein anderes Verfahren beinhaltet die Carboxylierung eines Amins gefolgt von einer Umlagerung.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Schutzgruppen wie tert-Butoxycarbonyl (Boc) ist üblich, um die Aminogruppe während der Synthese zu schützen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation und Reduktion: tert-Butyl-(4-Amino-1-isobutyl-1H-pyrazol-3-yl)carbamate kann Oxidations- und Reduktionsreaktionen unterliegen.

Substitutionsreaktionen: Diese Verbindung kann auch Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Palladium-katalysierte Reaktionen: Palladiumkatalysatoren werden häufig in Kreuzkupplungsreaktionen verwendet, die tert-Butylcarbamate mit verschiedenen Arylhalogeniden beinhalten.

Cäsiumcarbonat und TBAI: Diese Reagenzien werden bei der Synthese von Carbamaten durch eine dreikomponentige Kupplung von Aminen, Kohlendioxid und Halogeniden verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können palladiumkatalysierte Reaktionen N-Boc-geschützte Aniline ergeben .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-(4-Amino-1-isobutyl-1H-pyrazol-3-yl)carbamate beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Pfaden. Beispielsweise wirkt es bei der Synthese pharmazeutischer Zwischenprodukte als Vorläufer, der verschiedenen chemischen Transformationen unterliegt, um das gewünschte Produkt zu ergeben. Die spezifischen molekularen Ziele und Pfade, die beteiligt sind, hängen von der Anwendung und den spezifischen Reaktionen ab, denen es unterliegt.

Wirkmechanismus

The mechanism of action of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical intermediates, it acts as a precursor that undergoes various chemical transformations to yield the desired product . The specific molecular targets and pathways involved depend on the application and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate

- CAS : 2171314-38-6

- Molecular Formula : C₁₁H₁₈N₄O₄

- Key Differences :

- Density: 1.27 g/cm³ (predicted)

- Boiling Point: 347.2°C (predicted)

- pKa: 12.09 (predicted), indicating weaker acidity compared to the amino group in the target compound . Reactivity: The nitro group is electron-withdrawing, reducing nucleophilicity at the pyrazole core compared to the amino group in the target compound.

Fluorophenyl-Chromenone-Pyrazolo[3,4-d]pyrimidine Derivatives

- Molecular Weight: 615.7 g/mol (M+1) Melting Point: 163–166°C Key Differences: The complex heterocyclic framework and fluorine substituents enhance aromatic stacking and metabolic stability, making it more suited for drug candidates than the simpler pyrazole-based target compound.

Cyclohexyl and Cyclopentyl tert-butyl Carbamates

- Examples :

- Key Differences: These compounds replace the pyrazole ring with cycloaliphatic systems, prioritizing stereochemical diversity over aromaticity. The hydroxy groups enable hydrogen bonding, contrasting with the amino group’s nucleophilic reactivity in the target compound.

Comparative Data Table

*Estimated pKa based on analogous amino-pyrazole derivatives.

Key Research Findings and Implications

Synthetic Utility :

- The target compound’s Boc group allows selective deprotection under mild acidic conditions (e.g., HCl in dioxane), enabling subsequent coupling reactions .

- In contrast, the nitro group in the isopropyl analogue (CAS: 2171314-38-6) requires reduction to an amine for further functionalization .

Physicochemical Properties :

- The isobutyl chain in the target compound increases lipophilicity (clogP ~2.5) compared to the isopropyl analogue (clogP ~2.0), enhancing membrane permeability but reducing aqueous solubility .

Biological Relevance: Pyrazole derivatives with amino groups (e.g., the target compound) are often intermediates in kinase inhibitor synthesis, while nitro-substituted analogues (e.g., CAS: 2171314-38-6) may serve as prodrugs .

Stability :

- Boc-protected amines exhibit superior stability under basic conditions compared to acetyl or benzyl carbamates, making the target compound suitable for multi-step syntheses .

Biologische Aktivität

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-3-yl)carbamate is a carbamate derivative featuring a pyrazole structure, which has garnered attention for its potential biological activities. This compound is being investigated for its roles in various therapeutic applications, including enzyme inhibition and anti-cancer properties. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.32 g/mol. The structure includes a tert-butyl group, an amino group, and a pyrazole ring that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It has the potential to bind to receptors that play critical roles in disease processes, such as cancer or inflammation.

Research indicates that similar pyrazole derivatives have shown efficacy in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer.

Biological Activity Overview

The biological activities explored for this compound include:

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds within the pyrazole class:

-

Study on EGFR Inhibition :

- Researchers discovered that certain pyrazole derivatives effectively inhibit EGFR mutations in vitro, leading to decreased cell proliferation in cancer cell lines.

- The study highlighted the potential of these compounds as targeted therapies for non-small cell lung cancer.

-

Anti-inflammatory Effects :

- A study explored the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce cytokine production in activated immune cells.

- This suggests that this compound could be beneficial in treating autoimmune diseases.

-

Enzyme Interaction Studies :

- Preliminary research indicated that compounds similar to this compound exhibit significant binding affinity with kinases involved in cell signaling pathways.

- This interaction could lead to downstream effects that inhibit tumor growth or modulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.